molecular formula C11H14FN3O B8159971 1-((5-Azidopentyl)oxy)-3-fluorobenzene

1-((5-Azidopentyl)oxy)-3-fluorobenzene

Cat. No.: B8159971
M. Wt: 223.25 g/mol
InChI Key: YIMVCBFUKSMBAT-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-3-fluorobenzene is an organic compound that features both an azido group and a fluorobenzene moiety This compound is of interest due to its unique chemical structure, which combines the reactivity of the azido group with the properties of the fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Azidopentyl)oxy)-3-fluorobenzene typically involves the following steps:

    Preparation of 5-azidopentanol: This can be achieved by reacting 5-bromopentanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Etherification: The 5-azidopentanol is then reacted with 3-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Azidopentyl)oxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Substituted Fluorobenzenes: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Materials Science: Potentially used in the development of new materials with unique properties due to the presence of both azido and fluorobenzene functionalities.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with biological targets through the azido group.

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-3-fluorobenzene largely depends on the specific application and the type of reaction it undergoes. For example:

    Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles, which can then interact with biological targets or be used in materials science applications.

    Substitution Reactions: The fluorobenzene ring can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

    1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene: Similar in structure but with a benzyloxy group instead of a fluorine atom.

    1,5-bis[(5-azidopentyl)oxy]pentane: Contains two azido groups and is used in similar applications.

This detailed overview provides a comprehensive understanding of 1-((5-Azidopentyl)oxy)-3-fluorobenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-azidopentoxy)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVCBFUKSMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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